molecular formula C19H13NO2 B3046391 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione CAS No. 123973-75-1

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione

Cat. No.: B3046391
CAS No.: 123973-75-1
M. Wt: 287.3 g/mol
InChI Key: WUJQCQKYMKWDSU-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that features both an indole and a naphthoquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione typically involves the coupling of an indole derivative with a naphthoquinone. One common method involves the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components . The reaction conditions often require a solvent like dichloromethane and may be carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The naphthoquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, hydroquinone derivatives, and more complex quinone structures.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a B(C₆F₅)₃-catalyzed C–C coupling reaction involving indoles and 1,4-naphthoquinones. This method is notable for its atom-economical approach and environmental benefits, as it utilizes water as a solvent and allows for the recycling of both the solvent and catalyst . The general reaction scheme is represented as follows:

Indole+NaphthoquinoneB C6F5 32 2 methyl 1H indol 3 yl naphthalene 1 4 dione\text{Indole}+\text{Naphthoquinone}\xrightarrow{\text{B C}_6\text{F}_5\text{ }_3}\text{2 2 methyl 1H indol 3 yl naphthalene 1 4 dione}

Biological Activities

Research indicates that 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione exhibits significant biological activities:

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. Its derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that certain derivatives demonstrated selective toxicity towards breast cancer cells while sparing normal cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound derivatives, researchers synthesized several analogs and tested their efficacy against MCF-7 (breast cancer) cells. The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutics .

CompoundIC50 (µM)Cell Line
Derivative A15MCF-7
Derivative B20MCF-7
Standard Drug30MCF-7

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong antimicrobial potential .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans32

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione: A closely related compound with similar structural features.

    N-methyltryptamine: Another indole derivative with different functional groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.

Uniqueness

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is unique due to its combination of indole and naphthoquinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in simpler indole or quinone compounds .

Biological Activity

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound combines an indole moiety with a naphthalene-1,4-dione framework, which contributes to its biological activity. The molecular formula is C19H13NO2C_{19}H_{13}NO_2, and it has a molecular weight of approximately 303.31 g/mol. The unique structure allows for interactions with various biological macromolecules, making it a valuable subject for research.

Target Interactions

Indole derivatives are known for their ability to bind with high affinity to multiple receptors, influencing various biochemical pathways. The mechanism of action for this compound includes:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
  • Cell Cycle Arrest : Research indicates that this compound can arrest cells in the G2/M phase, inhibiting cell division.
  • Tubulin Polymerization Inhibition : It has been reported to inhibit tubulin polymerization, which is crucial for cell division.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound can effectively suppress the growth of various cancer cell lines, including A549 (lung cancer) and others .
  • Mechanistic Insights : The compound's ability to generate ROS is linked to its cytotoxic effects on cancer cells. This oxidative stress leads to cellular damage and apoptosis .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound:

  • Bacterial Inhibition : Preliminary studies suggest that it exhibits antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values in various assays, indicating its potential as an antimicrobial agent .

In Vitro Studies on Anticancer Activity

A notable study evaluated the effects of this compound on A549 cells:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205040
502070

The results indicated a dose-dependent increase in apoptosis and a corresponding decrease in cell viability, supporting its potential as an anticancer agent .

Antimicrobial Efficacy Against MRSA

In a separate study focused on antimicrobial activity:

CompoundMIC (µg/mL)Bactericidal Activity
This compound15Yes
Ciprofloxacin5Yes

The compound demonstrated significant antibacterial activity comparable to standard antibiotics like ciprofloxacin, highlighting its therapeutic potential against resistant strains .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c1-11-18(14-8-4-5-9-16(14)20-11)15-10-17(21)12-6-2-3-7-13(12)19(15)22/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJQCQKYMKWDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295910
Record name 1,4-Naphthalenedione, 2-(2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-75-1
Record name 1,4-Naphthalenedione, 2-(2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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